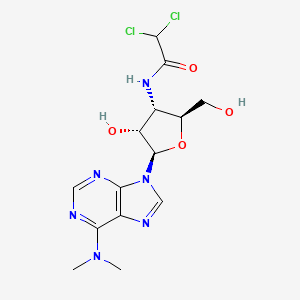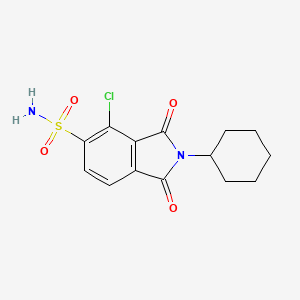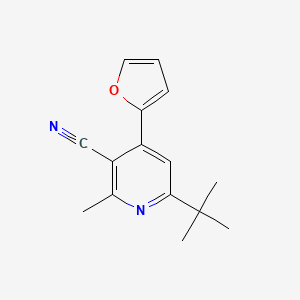
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two oxazoline rings attached to a central pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of pyridine-2,6-dicarboxylic acid with (S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazole. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the oxazoline rings. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form, suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Substitution: The benzyl and diphenyl groups can be substituted with other functional groups to create a wide range of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can lead to a diverse array of derivatives with different substituents on the benzyl and diphenyl groups.
Aplicaciones Científicas De Investigación
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry, where it forms complexes with various metal ions
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes, which play crucial roles in biological processes.
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents, particularly in the field of cancer treatment, where metal-based drugs have shown promise.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine is primarily related to its ability to coordinate with metal ions. The oxazoline rings and the central pyridine ring provide multiple coordination sites, allowing the compound to form stable complexes with various metal ions. These complexes can then participate in catalytic reactions, where the metal center facilitates the transformation of substrates into products. The specific molecular targets and pathways involved depend on the nature of the metal ion and the type of reaction being catalyzed.
Comparación Con Compuestos Similares
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine can be compared with other similar compounds, such as:
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: This compound has similar structural features but lacks the benzyl and diphenyl substituents, which can affect its chemical properties and applications.
2,6-Bis(1H-imidazol-2-yl)pyridine:
2,6-Bis(4,5-dihydrothiazol-2-yl)pyridine: The presence of thiazoline rings in this compound introduces sulfur atoms, which can influence its reactivity and coordination behavior.
Propiedades
Fórmula molecular |
C49H39N3O2 |
|---|---|
Peso molecular |
701.8 g/mol |
Nombre IUPAC |
(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-5,5-diphenyl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-5,5-diphenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C49H39N3O2/c1-7-20-36(21-8-1)34-44-48(38-24-11-3-12-25-38,39-26-13-4-14-27-39)53-46(51-44)42-32-19-33-43(50-42)47-52-45(35-37-22-9-2-10-23-37)49(54-47,40-28-15-5-16-29-40)41-30-17-6-18-31-41/h1-33,44-45H,34-35H2/t44-,45-/m0/s1 |
Clave InChI |
WHSZKOONSJSBES-GSVOJQHPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H]2C(OC(=N2)C3=NC(=CC=C3)C4=N[C@H](C(O4)(C5=CC=CC=C5)C6=CC=CC=C6)CC7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
SMILES canónico |
C1=CC=C(C=C1)CC2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)(C5=CC=CC=C5)C6=CC=CC=C6)CC7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)



![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)






